molecular formula C17H34N4O2 B8177374 N-Boc-12-azidododecan-1-amine

N-Boc-12-azidododecan-1-amine

Cat. No.: B8177374
M. Wt: 326.5 g/mol
InChI Key: LWDCZEHAJMAHHK-UHFFFAOYSA-N
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Description

N-Boc-12-azidododecan-1-amine (CAS: 1943755-95-0) is a bifunctional compound featuring a 12-carbon alkyl chain with a terminal azide (-N₃) group and a tert-butoxycarbonyl (Boc)-protected amine at the opposite terminus. Its molecular formula is C₁₇H₃₄N₄O₂, with a molecular weight of 338.48 g/mol . The Boc group enhances stability during synthesis and storage, while the azide enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a critical reagent in click chemistry, bioconjugation, and drug delivery systems .

Properties

IUPAC Name

tert-butyl N-(12-azidododecyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-14-12-10-8-6-4-5-7-9-11-13-15-20-21-18/h4-15H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCZEHAJMAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).

Major Products:

    Reduction: 12-aminododecan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: 12-azidododecan-1-amine.

Scientific Research Applications

Chemistry: N-Boc-12-azidododecan-1-amine is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its azido group allows for further functionalization through click chemistry, while the Boc group provides a means for selective protection and deprotection of the amino group .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein conjugates. The azido group can be used for bioorthogonal labeling, allowing for the attachment of various probes and tags to biomolecules without interfering with their natural functions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules .

Mechanism of Action

The mechanism of action of N-Boc-12-azidododecan-1-amine primarily involves its ability to undergo selective chemical reactions. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogs: Variation in Alkyl Chain Length

N-Boc-12-azidododecan-1-amine belongs to a family of Boc-protected azidoalkylamines with varying chain lengths. Key analogs include:

Compound Name CAS Number Chain Length Molecular Weight (g/mol) Key Applications
N-Boc-6-azidohexan-1-amine 129392-87-6 6 230.30 Short-chain probes, surface modification
N-Boc-9-azidononan-1-amine 1411977-81-5 9 284.39 Lipid bilayer studies, drug carriers
N-Boc-10-azidodecan-1-amine 1217362-05-4 10 298.41 Polymer functionalization
This compound 1943755-95-0 12 338.48 Long-chain bioconjugation, membrane studies

Key Findings :

  • Solubility : Longer chains (e.g., C12) exhibit higher lipid solubility, facilitating integration into hydrophobic environments like cell membranes .
  • Reactivity : Shorter chains (C6) react faster in CuAAC due to reduced steric hindrance, while longer chains (C12) are preferred for controlled conjugation in lipid-rich systems .
  • Applications : C12 derivatives are favored in drug delivery for enhanced cellular uptake, whereas C6 analogs are used in surface grafting .
Functional Group Variations: Azidoalkylamines vs. Azidoalcohols and Azidocarboxylic Acids
Compound Type Example (CAS Number) Functional Group Reactivity Profile Key Advantages
Azidoalkylamine This compound Boc-protected amine Deprotection yields primary amine for further coupling (e.g., amide bonds) Versatile in multi-step synthesis
Azidoalcohol 12-Azido-1-dodecanol (57395-51-4) Hydroxyl (-OH) Forms esters or ethers; limited to hydroxyl-reactive reagents Useful in polymer crosslinking
Azidocarboxylic Acid 12-Azido-dodecanoic acid (80667-36-3) Carboxylic acid (-COOH) Requires activation (e.g., NHS esters) for conjugation Compatible with carboxyl-reactive probes

Research Insights :

  • Boc-protected amines (e.g., this compound) offer superior flexibility in peptide synthesis compared to azidocarboxylic acids, which need additional activation steps .
  • Azidoalcohols lack amine functionality, limiting their use in protein labeling but excelling in materials science .
Non-Azido Amine Derivatives: Surfactant and Stability Comparisons
Compound Name CAS Number Functional Groups Key Properties
N,N-Dimethyldodecan-1-amine oxide 1643-20-5 Tertiary amine oxide Surfactant, antimicrobial activity
N,N-Dibenzyldodecan-1-amine 4794-88-1 Benzyl groups Lipophilic, used in organic synthesis
This compound 1943755-95-0 Azide, Boc-protected amine Click chemistry compatibility, low cytotoxicity

Critical Analysis :

  • Surfactant Behavior : N,N-Dimethyldodecan-1-amine oxide exhibits strong surfactant properties due to its polar amine oxide group, whereas this compound is less amphiphilic but more bioreactive .
  • Toxicity : Boc protection and azide groups in this compound reduce cytotoxicity compared to quaternary ammonium analogs like benzalkonium chloride (BAC12) .

Recommendations :

  • This compound requires cold storage to prevent Boc group hydrolysis, whereas azidoalcohols are more stable at ambient conditions .

Biological Activity

N-Boc-12-azidododecan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Protection of Amine : The primary amine is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.
  • Azidation : The introduction of the azido group (-N₃) is accomplished through nucleophilic substitution reactions, often involving sodium azide.
  • Purification : The final product is purified using techniques such as column chromatography.

2. Biological Activity

This compound exhibits various biological activities that make it a candidate for further investigation in therapeutic applications.

The compound has been shown to interact with various biological targets, primarily through its azido group, which can undergo click chemistry reactions. This property facilitates the conjugation with biomolecules, enhancing its potential as a drug delivery system or in imaging applications.

2.2 Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)15
This compoundHeLa (cervical cancer)20
This compoundA549 (lung cancer)18

These values indicate that the compound has a promising profile for further development as an anticancer agent .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspase 3 and PARP, markers indicative of apoptotic cell death.

3.2 In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. Preliminary results show that administration of this compound significantly reduces tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.

4. Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.
  • Formulation Development : Exploring various drug delivery systems to improve bioavailability and targeted delivery.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.

5. Conclusion

This compound represents a novel compound with significant potential in cancer therapy due to its unique structural properties and biological activities. Ongoing research will be crucial to fully understand its mechanisms and applications in clinical settings.

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